10-methyl-3,4-dihydro-2H-pyrimido[1,2-a]benzimidazole;hydrochloride
Description
10-methyl-3,4-dihydro-2H-pyrimido[1,2-a]benzimidazole;hydrochloride is a heterocyclic compound that belongs to the class of pyrimido[1,2-a]benzimidazoles.
Properties
IUPAC Name |
10-methyl-3,4-dihydro-2H-pyrimido[1,2-a]benzimidazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.ClH/c1-13-9-5-2-3-6-10(9)14-8-4-7-12-11(13)14;/h2-3,5-6H,4,7-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVAKWEOCTAMGQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N3C1=NCCC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-methyl-3,4-dihydro-2H-pyrimido[1,2-a]benzimidazole;hydrochloride typically involves the condensation of substituted benzimidazoles with bifunctional synthetic equivalents. One common method is the annulation of substituted benzimidazoles with enamino ketones under reflux conditions in pyridine . Another approach involves the regioselective synthesis by condensation of ethyl 4,4,4-trifluorobut-2-inoate with 2-aminobenzimidazole .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic compound synthesis, such as the use of high-yielding condensation reactions and optimization of reaction conditions, are likely applied to scale up the production .
Chemical Reactions Analysis
Types of Reactions
10-methyl-3,4-dihydro-2H-pyrimido[1,2-a]benzimidazole;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrimido[1,2-a]benzimidazoles .
Scientific Research Applications
10-methyl-3,4-dihydro-2H-pyrimido[1,2-a]benzimidazole;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: Explored as a potential therapeutic agent due to its diverse biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 10-methyl-3,4-dihydro-2H-pyrimido[1,2-a]benzimidazole;hydrochloride involves its interaction with various molecular targets and pathways. It is known to inhibit specific enzymes and interfere with nucleic acid synthesis, leading to its antimicrobial and anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[1,2-a]benzimidazoles: These compounds share a similar core structure and exhibit comparable biological activities.
Benzimidazole Derivatives: Compounds like 2-substituted benzimidazoles and clubbed triazoles with fluorine benzimidazole are structurally related and have similar pharmacological profiles.
Uniqueness
10-methyl-3,4-dihydro-2H-pyrimido[1,2-a]benzimidazole;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in scientific research further highlight its uniqueness .
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